![molecular formula C7H4BrN3O2 B1268602 3-bromo-6-nitro-1H-indazole CAS No. 70315-68-3](/img/structure/B1268602.png)
3-bromo-6-nitro-1H-indazole
Overview
Description
“3-bromo-6-nitro-1H-indazole” is a chemical compound with the CAS Number: 70315-68-3 . It has a molecular weight of 242.03 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indazole .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-bromo-6-nitro-1H-indazole” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It also has halogen substituent in the same position .
Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .
Physical And Chemical Properties Analysis
“3-bromo-6-nitro-1H-indazole” is a solid powder at room temperature . It has a boiling point of 233-235°C . The storage temperature is ambient .
Scientific Research Applications
Crystal and Molecular Structure Analysis
3-Bromo-6-nitro-1H-indazole derivatives have been a subject of interest in the field of crystallography and molecular structure analysis. Studies such as the one by Cabildo et al. (2011) have synthesized and characterized various derivatives of this compound. Their research, which includes X-ray diffraction and NMR spectroscopy, provides valuable insights into the molecular parameters and intermolecular interactions of these compounds, which can be crucial for understanding their biological and chemical properties (Cabildo et al., 2011).
Synthetic Methodologies and Derivatives
The synthesis of indazole derivatives, including 3-bromo-6-nitro-1H-indazole, is a significant area of research due to their applications in medicinal chemistry and chemical biology. The work by Kanishchev and Dolbier (2018) explores efficient synthetic approaches for SF5-substituted heterocyclic systems, demonstrating the versatility and utility of these methodologies in creating a wide range of derivatives for various applications (Kanishchev & Dolbier, 2018).
Molecular Dynamics and Docking Studies
Research into the biological potency of indazole derivatives often involves molecular dynamics and docking studies. For instance, Abdelahi et al. (2021) disclosed an efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives and evaluated their antileishmanial potency using molecular docking and dynamics simulations. Such studies are crucial in drug discovery and understanding the interaction between these compounds and biological targets (Abdelahi et al., 2021).
Spin Dynamics in Binuclear LnIII-Radical Complexes
The combination of LnIII ions with indazole derivatives has been explored for its application in spin dynamics. Chen et al. (2017) studied how different indazole radicals modulate the spin dynamics of binuclear LnIII-radical complexes, revealing insights into the magnetic properties and potential applications of these compounds in materials science (Chen et al., 2017).
Antibacterial and Antiproliferative Activities
Indazole derivatives, including 3-bromo-6-nitro-1H-indazole, have shown potential antibacterial and antiproliferative activities. Studies like those conducted by Cuartas et al. (2019) synthesized new substituted benzo[g]indazoles and evaluated their efficacy against cancer cell lines and bacterial strains. Such research highlights the therapeutic potential of these compounds (Cuartas et al., 2019).
Safety And Hazards
The safety information for “3-bromo-6-nitro-1H-indazole” includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on further optimizing the synthesis process and exploring the potential applications of “3-bromo-6-nitro-1H-indazole” and other indazole derivatives in the field of medicinal chemistry .
properties
IUPAC Name |
3-bromo-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJZBGTZKOXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348775 | |
Record name | 3-bromo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-6-nitro-1H-indazole | |
CAS RN |
70315-68-3 | |
Record name | 3-bromo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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